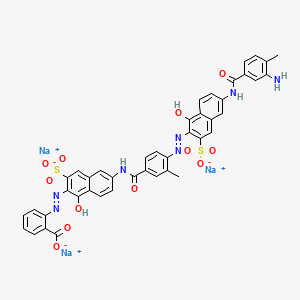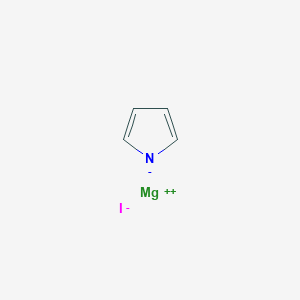
magnesium;pyrrol-1-ide;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;pyrrol-1-ide;iodide is a compound that combines magnesium, pyrrol-1-ide, and iodide ions Magnesium is a lightweight metal known for its high reactivity, while pyrrol-1-ide is a nitrogen-containing heterocycle, and iodide is a halide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;pyrrol-1-ide;iodide can be synthesized through several methods:
Direct Combination: Magnesium metal can react with pyrrol-1-ide and iodine in an anhydrous environment to form the compound.
Hydroiodic Acid Treatment: Magnesium oxide, magnesium hydroxide, or magnesium carbonate can be treated with hydroiodic acid to produce magnesium iodide, which can then be combined with pyrrol-1-ide.
Industrial Production Methods
Industrial production of this compound often involves the direct combination method due to its simplicity and efficiency. The reaction is typically carried out in a controlled environment to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;pyrrol-1-ide;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and iodine.
Reduction: It can be reduced under specific conditions to yield magnesium metal and hydrogen iodide.
Substitution: The iodide ion can be substituted with other halides or nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Oxygen or air can oxidize the compound at elevated temperatures.
Reducing Agents: Hydrogen gas can reduce the compound under high pressure.
Nucleophiles: Halide salts or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Magnesium oxide and iodine.
Reduction: Magnesium metal and hydrogen iodide.
Substitution: Various substituted magnesium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Magnesium;pyrrol-1-ide;iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Research is ongoing into its potential use in drug development due to its unique chemical properties.
Industry: It is used in the production of various materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism by which magnesium;pyrrol-1-ide;iodide exerts its effects involves several pathways:
Magnesium Ion Interaction: Magnesium ions play a crucial role in stabilizing the compound and facilitating its reactivity.
Pyrrol-1-ide Ring: The nitrogen-containing ring structure of pyrrol-1-ide allows for various chemical interactions, including hydrogen bonding and electron donation.
Iodide Ion: The iodide ion can participate in substitution reactions, making the compound versatile in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium Chloride: Similar in structure but contains chloride ions instead of iodide.
Magnesium Bromide: Contains bromide ions and exhibits similar reactivity.
Magnesium Fluoride: Contains fluoride ions and is less reactive due to the strong bond between magnesium and fluoride.
Uniqueness
Magnesium;pyrrol-1-ide;iodide is unique due to the presence of the pyrrol-1-ide ring, which imparts distinct chemical properties and reactivity compared to other magnesium halides. This makes it particularly useful in specialized chemical syntheses and research applications .
Propiedades
Número CAS |
66202-47-9 |
|---|---|
Fórmula molecular |
C4H4IMgN |
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
magnesium;pyrrol-1-ide;iodide |
InChI |
InChI=1S/C4H4N.HI.Mg/c1-2-4-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 |
Clave InChI |
AODMIVIGEHBSNB-UHFFFAOYSA-M |
SMILES canónico |
C1=C[N-]C=C1.[Mg+2].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


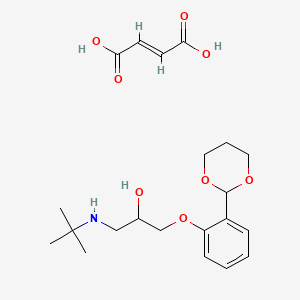


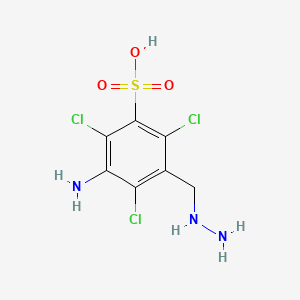
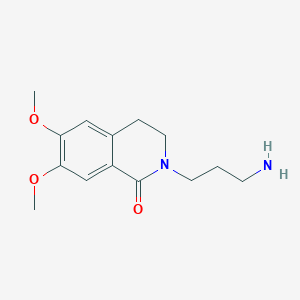
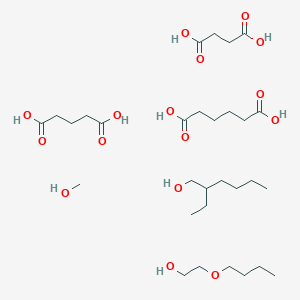
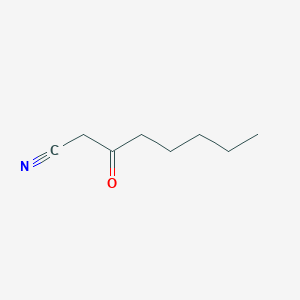

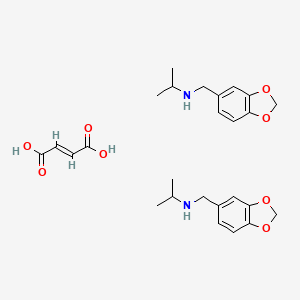
![7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine](/img/structure/B14469491.png)
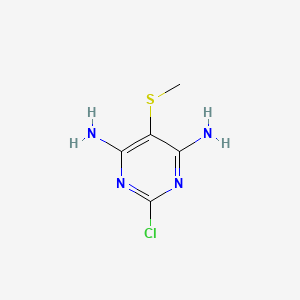
![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)
![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)
